DG172 dihydrochloride - 1361504-77-9

DG172 dihydrochloride

Catalog Number: EVT-267418
CAS Number: 1361504-77-9
Molecular Formula: C20H22BrCl2N3
Molecular Weight: 455.221
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DG172 is a synthetically derived stilbene derivative initially developed as a highly selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) ligand. [, ] While initially investigated for its PPARβ/δ modulating properties, further research revealed DG172 possesses notable PPARβ/δ-independent effects, particularly in influencing cell differentiation pathways. [] This discovery broadened its research applications beyond PPARβ/δ related studies.

The synthesis of DG172 is achieved through a multi-step process involving a systematic structure-activity relationship (SAR) study based on the parent compound (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile. [] This iterative process involved modifying the parent structure and evaluating the impact on PPARβ/δ binding affinity and activity. While specific details of the synthesis steps are not provided in the available literature, the research highlights that the 4-methylpiperazine moiety in DG172 is crucial for its impact on dendritic cell differentiation, even though this moiety is not essential for PPARβ/δ binding. []

Molecular Structure Analysis

The molecular structure of DG172 is characterized by the presence of a central acrylonitrile moiety, a 2-bromophenyl group, and a phenyl ring substituted with a 4-(1-methyl-piperazine)amino group. [] This specific arrangement of functional groups contributes to its unique biological activity and selectivity towards specific targets.

Mechanism of Action

DG172 initially gained attention for its ability to act as a potent inverse agonist of PPARβ/δ. [] Inverse agonists bind to the same receptor site as agonists but induce an opposite pharmacological response. In the case of DG172, this inverse agonism translates to the inhibition of agonist-induced PPARβ/δ activity, enhancement of transcriptional corepressor recruitment, and downregulation of the PPARβ/δ target gene Angptl4. []

Beyond its action on PPARβ/δ, DG172 exhibits a unique PPARβ/δ-independent mechanism, specifically in the context of bone marrow cell differentiation. [] It demonstrates a specific effect on the differentiation of bone marrow cells, promoting the development of mature and immature dendritic cells, particularly in the presence of granulocyte-macrophage-colony-stimulating factor (GM-CSF). [] This effect was even observed in cells lacking PPARβ/δ, further confirming a mechanism independent of this receptor.

Mechanistically, DG172 appears to influence the expression of transcription factors crucial for bone marrow cell lineage commitment. It inhibits the expression of transcription factors driving granulocytic differentiation, such as Cebpe, Gfi1, and Klf5, while upregulating those promoting macrophage/dendritic cell differentiation, including Irf4, Irf8, Spib, and Spic. [] This targeted modulation of transcription factor expression suggests DG172 can shift the balance of lineage commitment in bone marrow cells towards the dendritic cell lineage.

Applications
  • PPARβ/δ function: Its selectivity and potent inverse agonist activity make it valuable for deciphering the biological roles of PPARβ/δ in various cellular processes. []
  • Bone marrow cell differentiation: DG172's ability to modulate dendritic cell differentiation, independent of PPARβ/δ, offers insights into the complex mechanisms governing immune cell development. [] This has implications for understanding immune system development and potential therapeutic interventions targeting immune cell populations.
  • Development of novel compounds: The unique structure and dual mechanism of action of DG172 provide a template for designing novel compounds with improved selectivity or tailored activity profiles targeting PPARβ/δ or dendritic cell differentiation pathways. []

(Z)-3-(4-Dimethylamino-phenyl)-2-phenyl-acrylonitrile

  • Compound Description: (Z)-3-(4-Dimethylamino-phenyl)-2-phenyl-acrylonitrile served as the starting point for a structure-activity relationship (SAR) study that ultimately led to the development of DG172. []
  • Relevance: This compound shares the core acrylonitrile structure with DG172 dihydrochloride. The SAR study involved systematically modifying this parent structure, leading to the identification of key structural features that contribute to DG172's PPARβ/δ-selective inverse agonistic properties. []

(Z)-2-(4-Chlorophenyl)-3-[4-(4-methylpiperazine-1-yl)phenyl]acrylonitrile (DG228)

  • Compound Description: DG228 is a novel compound developed based on the structure-function analyses of DG172. It was designed to retain the ability to enhance DC differentiation while minimizing PPARβ/δ binding. []
  • Relevance: DG228 retains the core acrylonitrile structure of DG172 dihydrochloride but with a 4-chlorophenyl substituent replacing the 2-bromophenyl group in DG172. Notably, the 4-methylpiperazine moiety, crucial for DC differentiation enhancement, is present in both DG228 and DG172. [] This structural modification aimed to dissociate the DC differentiation-promoting activity from PPARβ/δ binding, suggesting that these two activities might operate through distinct mechanisms. []

Properties

CAS Number

1361504-77-9

Product Name

DG172 dihydrochloride

IUPAC Name

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride

Molecular Formula

C20H22BrCl2N3

Molecular Weight

455.221

InChI

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;;

InChI Key

SABUORLIDVBCPI-WTLOABTRSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

DG-172; DG 172; DG172; DG 172 dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.